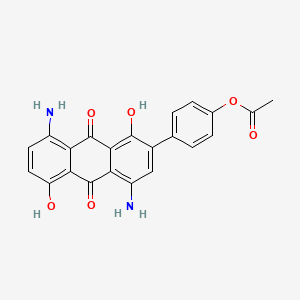![molecular formula C10H16S4 B13731507 6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane CAS No. 184-05-4](/img/structure/B13731507.png)
6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane is a chemical compound with the molecular formula C₁₀H₁₆S₄ and a molecular weight of 264.494 g/mol . This compound is characterized by its unique structure, which includes four sulfur atoms and a spiro configuration, making it an interesting subject for chemical research and industrial applications .
Analyse Chemischer Reaktionen
6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of sulfur-containing spiro compounds.
Biology: Its unique structure makes it a potential candidate for studying biological interactions involving sulfur atoms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Wirkmechanismus
The mechanism of action of 6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane involves its interaction with molecular targets and pathways that are influenced by its sulfur atoms. These interactions can lead to various chemical and biological effects, depending on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane can be compared with similar compounds such as:
6,7,13,14-Tetraoxadispiro[4.2.4.2]tetradecane: This compound has oxygen atoms instead of sulfur atoms, leading to different chemical properties and reactivity.
Other sulfur-containing spiro compounds: These compounds share similar structural features but may differ in the number and position of sulfur atoms, affecting their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
184-05-4 |
|---|---|
Molekularformel |
C10H16S4 |
Molekulargewicht |
264.5 g/mol |
IUPAC-Name |
6,7,13,14-tetrathiadispiro[4.2.48.25]tetradecane |
InChI |
InChI=1S/C10H16S4/c1-2-6-9(5-1)11-13-10(14-12-9)7-3-4-8-10/h1-8H2 |
InChI-Schlüssel |
CXBCYNHFNYLEQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)SSC3(CCCC3)SS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


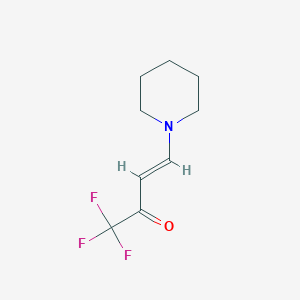
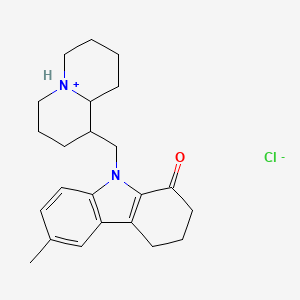
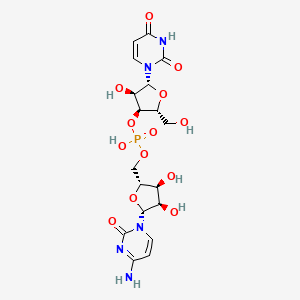
![4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide](/img/structure/B13731444.png)
![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)


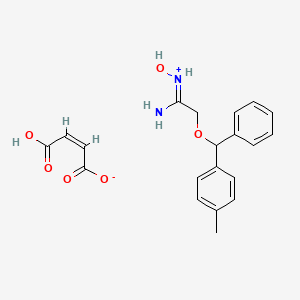
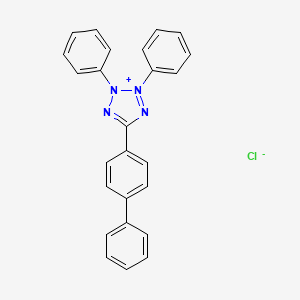
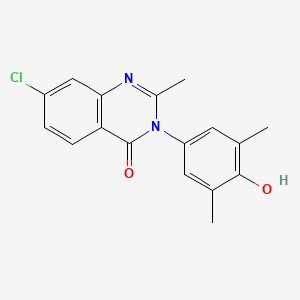
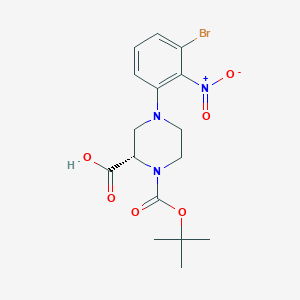
![(1S,2S,3R,5S)-3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13731491.png)
![diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride](/img/structure/B13731498.png)
